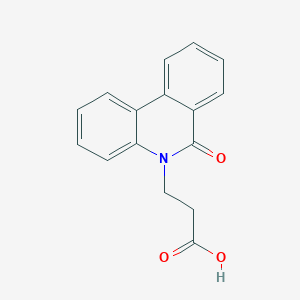
3-(6-oxophenanthridin-5(6H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-oxophenanthridin-5(6H)-yl)propanoic acid is a complex organic compound that belongs to the class of phenanthridine derivatives. Phenanthridine is a nitrogen-containing heterocyclic compound known for its diverse biological activities. The compound’s structure includes a phenanthridine core with a keto group at the 6th position and a propanoic acid side chain at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-oxophenanthridin-5(6H)-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenanthridine Core: This can be achieved through the Pictet-Hubert reaction, where an appropriate aniline derivative undergoes cyclization.
Introduction of the Keto Group: The keto group at the 6th position can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the Propanoic Acid Side Chain: This step involves the alkylation of the phenanthridine core with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-oxophenanthridin-5(6H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenanthridine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups like halides or nitro groups.
Wissenschaftliche Forschungsanwendungen
3-(6-oxophenanthridin-5(6H)-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(6-oxophenanthridin-5(6H)-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridine: The parent compound with a simpler structure.
6-oxophenanthridine: Lacks the propanoic acid side chain.
3-(phenanthridin-5(6H)-yl)propanoic acid: Lacks the keto group at the 6th position.
Uniqueness
3-(6-oxophenanthridin-5(6H)-yl)propanoic acid is unique due to the presence of both the keto group and the propanoic acid side chain, which may contribute to its distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
37046-33-6 |
|---|---|
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
3-(6-oxophenanthridin-5-yl)propanoic acid |
InChI |
InChI=1S/C16H13NO3/c18-15(19)9-10-17-14-8-4-3-6-12(14)11-5-1-2-7-13(11)16(17)20/h1-8H,9-10H2,(H,18,19) |
InChI-Schlüssel |
HULRIFBCYBSCNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N(C2=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11774975.png)


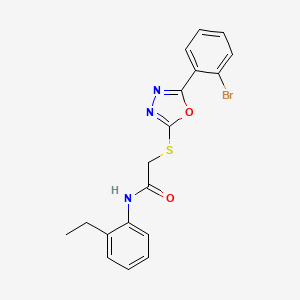
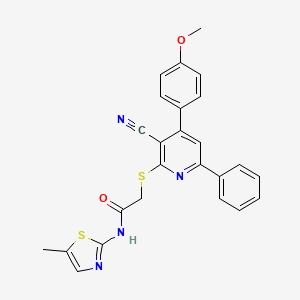
![2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile](/img/structure/B11775008.png)

![5-Methyl-1H-thieno[3,2-C]pyrazole](/img/structure/B11775030.png)
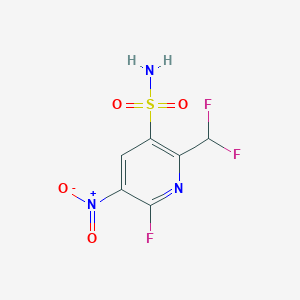
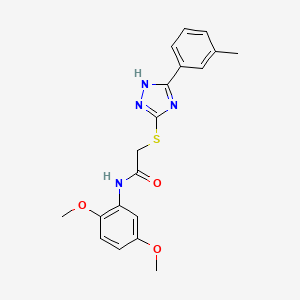
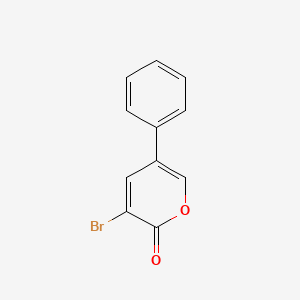
![5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine](/img/structure/B11775063.png)
![5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)
